![molecular formula C13H12N4O4S B5173789 3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide, commonly known as NPEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPEB is a hydrazide derivative that is synthesized through a multi-step process, and it has been found to exhibit various biochemical and physiological effects that make it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of NPEB is not fully understood, but it is believed to involve the formation of a complex with metal ions, particularly copper ions. This complex formation leads to the activation of various signaling pathways that ultimately result in the observed biochemical and physiological effects of NPEB.
Biochemical and Physiological Effects
NPEB has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of intracellular calcium levels. Additionally, NPEB has been shown to exhibit antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPEB is its high selectivity and sensitivity towards copper ions, which makes it a valuable tool for studying copper ion dynamics in biological systems. However, the synthesis of NPEB is a complex process that requires specialized equipment and expertise, which may limit its accessibility for some research groups.
Orientations Futures
There are several future directions for research on NPEB, including the development of new synthetic methods for producing NPEB and related compounds, the investigation of its potential as an anti-cancer agent, and the exploration of its applications in other areas of scientific research, such as neuroscience and biochemistry. Additionally, further studies are needed to elucidate the mechanism of action of NPEB and its interactions with metal ions in biological systems.
Méthodes De Synthèse
The synthesis of NPEB involves a multi-step process that begins with the reaction of 4-pyridinecarboxaldehyde with 3-nitrobenzenesulfonylhydrazide to form the intermediate 3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. This intermediate is then further reacted with a reducing agent to produce the final product, NPEB. The synthesis of NPEB is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Applications De Recherche Scientifique
NPEB has been extensively studied for its potential applications in scientific research. One of the main areas of investigation is its use as a fluorescent probe for detecting metal ions in biological systems. NPEB has been found to exhibit high selectivity and sensitivity towards copper ions, and it has been used to monitor copper ion levels in living cells and tissues. Additionally, NPEB has been investigated for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-nitro-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-10(11-5-7-14-8-6-11)15-16-22(20,21)13-4-2-3-12(9-13)17(18)19/h2-9,16H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZPILLFOYTKFV-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

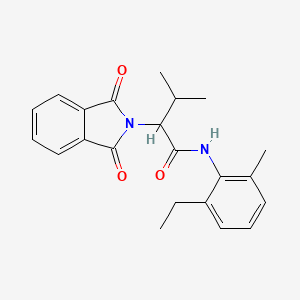
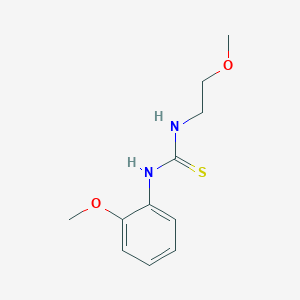



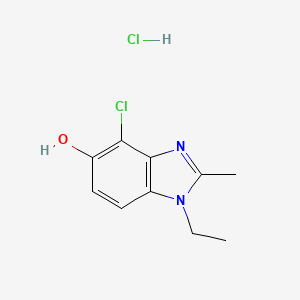
![cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5173758.png)
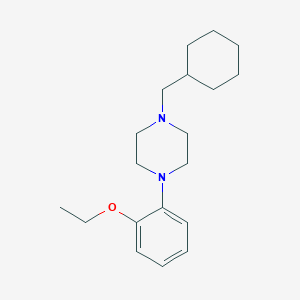
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)


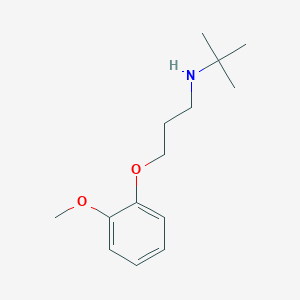

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)